![molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9](/img/structure/B2372416.png)

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .

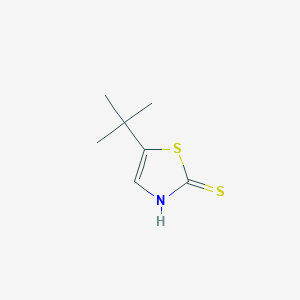

Molecular Structure Analysis

The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI is InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Scientific Research Applications

Reactivity and Kinetic Studies

- Research indicates the potential for studying the reactivity and kinetics of radical cations generated from compounds structurally related to 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid, providing insights into their stability and reactivity patterns (Bietti et al., 2006).

Synthesis of Novel Compounds

- Synthesis and antimicrobial evaluation of novel thiadiazole derivatives incorporating a 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid-related structure have been explored, suggesting its use as a precursor for bioactive compounds (Noolvi et al., 2016).

Structural and Chemical Analysis

- Studies on related compounds have been conducted to understand their molecular structure, including analysis of bond angles and hydrogen bonding, which can aid in understanding the properties of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid (Guzei et al., 2010).

Catalysis and Organic Synthesis

- The compound has potential applications in catalysis and organic synthesis, as studies have shown how similar structures can be used as intermediates in synthesizing cyclopropylideneacetates, important in organic synthesis (Limbach et al., 2004).

Biomedical Research

- Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity, suggests potential use in biomedical research, particularly as a chiral auxiliary compound (Majewska, 2019).

Safety and Hazards

properties

IUPAC Name |

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRGKJHCWDGEIX-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)

![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)

methanone](/img/structure/B2372353.png)